5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester 5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1374986-06-7
VCID: VC8071002
InChI: InChI=1S/C7H4FN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3
SMILES: COC(=O)C1=NOC2=NC=C(N=C12)F
Molecular Formula: C7H4FN3O3
Molecular Weight: 197.12 g/mol

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester

CAS No.: 1374986-06-7

Cat. No.: VC8071002

Molecular Formula: C7H4FN3O3

Molecular Weight: 197.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester - 1374986-06-7

Specification

CAS No. 1374986-06-7
Molecular Formula C7H4FN3O3
Molecular Weight 197.12 g/mol
IUPAC Name methyl 5-fluoro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate
Standard InChI InChI=1S/C7H4FN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3
Standard InChI Key PQPQJBBPHWUAOK-UHFFFAOYSA-N
SMILES COC(=O)C1=NOC2=NC=C(N=C12)F
Canonical SMILES COC(=O)C1=NOC2=NC=C(N=C12)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester is a bicyclic heteroaromatic compound comprising an isoxazole ring fused to a pyrazine system. The fluorine substituent at the 5-position and the methyl ester at the 3-position define its reactivity profile. Its IUPAC name is methyl 5-fluoro- oxazolo[4,5-b]pyrazine-3-carboxylate .

Table 1: Molecular Properties

PropertyValue
CAS No.1374986-06-7
Molecular FormulaC₇H₄FN₃O₃
Molecular Weight197.12 g/mol
SMILESCOC(=O)C1=NOC2=NC=C(N=C12)F
InChI KeyPQPQJBBPHWUAOK-UHFFFAOYSA-N

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized via fluorination of methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) . Alternative routes involve nucleophilic aromatic substitution (SNAr) on methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (CAS 1374986-05-6) with potassium fluoride under phase-transfer conditions .

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylatePrecursor for fluorination
Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylateSubstrate for direct fluorination

Optimization and Yield

Yields range from 58% to 76% depending on the fluorination method. Microwave-assisted synthesis at 130°C for 10 minutes enhances reaction efficiency, as monitored by radio-TLC and HPLC . Decarboxylation side reactions are mitigated by using anhydrous solvents and controlled temperatures .

Applications in Pharmaceutical Research

Role in Antiviral Drug Development

This compound is a critical intermediate in synthesizing favipiravir (T-705), a broad-spectrum antiviral agent. Fluorination at the 5-position is essential for favipiravir’s bioactivity, as it mimics the ribose moiety of GTP, enabling RNA polymerase inhibition .

Table 3: Key Steps in Favipiravir Synthesis

StepReactionOutcome
1Fluorination of methyl 5-chloro derivativeIntroduces F at 5-position
2Hydrolysis of methyl esterForms carboxylic acid intermediate
3Amidation with ammoniaYields favipiravir

Physicochemical Properties and Stability

Solubility and Partitioning

The methyl ester enhances lipophilicity (clogP ~1.2), favoring solubility in organic solvents like DMSO and dichloromethane. Aqueous solubility is limited (<0.1 mg/mL at 25°C), necessitating formulation with surfactants for in vitro assays .

Thermal and pH Stability

Stable under inert conditions up to 150°C. Hydrolysis of the ester occurs in alkaline media (pH >9), forming 5-fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid. Acidic conditions (pH <3) promote decomposition via defluorination .

Future Directions and Research Gaps

While the compound’s utility as a synthetic intermediate is well-established, direct pharmacological studies are lacking. Priorities include:

  • Mechanistic Studies: Elucidating its interaction with viral polymerases.

  • Derivatization: Exploring substitutions at the 3-carboxylate position for enhanced bioavailability.

  • Toxicokinetics: Assessing metabolic pathways and potential hepatotoxicity.

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